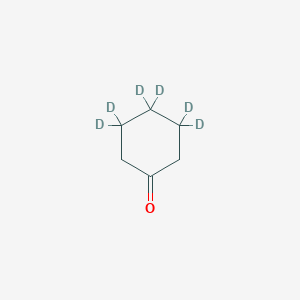
Ácido glicólico-13C2
Descripción general
Descripción
2-hydroxyacetic acid is a chemical compound where the hydrogen atoms in glycolic acid are replaced by 13C isotopes . This isotopic labeling makes it a valuable tool in various scientific research fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: It helps in studying cellular processes and metabolic pathways by tracking the movement and transformation of molecules.
Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications .
Mecanismo De Acción
Target of Action
Glycolic Acid-13C2, also known as Glycocide-13C2, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
Glycolic Acid-13C2 acts as an inhibitor of tyrosinase . By suppressing the activity of this enzyme, it reduces the formation of melanin, leading to a lightening of skin color .
Pharmacokinetics
As a small organic molecule , it is expected to have good absorption and distribution profiles. Its metabolism and excretion would likely involve standard biochemical processes.
Result of Action
The primary result of Glycolic Acid-13C2’s action is the suppression of melanin formation , leading to a lightening of skin color . This makes it useful in the treatment of conditions like hyperpigmentation.
Análisis Bioquímico
Biochemical Properties
Glycolic Acid-13C2 plays a significant role in biochemical reactions. It is an inhibitor of tyrosinase, an enzyme that catalyzes the production of melanin. By inhibiting tyrosinase, Glycolic Acid-13C2 suppresses melanin formation, leading to a lightening of skin color .
Cellular Effects
Glycolic Acid-13C2 has profound effects on various types of cells and cellular processes. It is primarily known for its exfoliating properties, helping to smooth skin texture, reduce the appearance of fine lines, and even out skin tone . It accelerates cell turnover, promoting the production of new skin cells and enhancing skin regeneration .
Molecular Mechanism
At the molecular level, Glycolic Acid-13C2 exerts its effects through several mechanisms. It breaks down the bonds between dead skin cells, enabling their removal more efficiently . This deep penetration makes Glycolic Acid-13C2 highly effective at exfoliating the skin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycolic Acid-13C2 change over time. Initial weeks of daily application result in improved skin texture and radiance due to its exfoliating effect . After a month of use, clogged pores, blackheads, and spots begin to disappear . Minor pigmentation flaws disappear after one to two months of use .
Dosage Effects in Animal Models
In animal models, the effects of Glycolic Acid-13C2 vary with different dosages. A study on hairless guinea pigs showed that once-daily dosing for 3 weeks resulted in approximately a 36-39% decrease in stratum corneum turnover time compared with the control lotion .
Metabolic Pathways
Glycolic Acid-13C2 is involved in several metabolic pathways. It is a key player in the regulation of glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
Given its small molecular size and its ability to penetrate the skin deeply, it is likely that it can be transported and distributed efficiently within cells and tissues .
Subcellular Localization
Given its small size and its ability to penetrate the skin deeply, it is likely that it can reach various subcellular compartments
Métodos De Preparación
2-hydroxyacetic acid is synthesized using 13C isotope-labeled raw materials. The preparation involves replacing the hydrogen atoms in glycolic acid with 13C isotopes . This method ensures the compound’s stability and effectiveness for research purposes.
Análisis De Reacciones Químicas
2-hydroxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2-hydroxyacetic acid is unique due to its isotopic labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Glycine-13C2,15N: An endogenous compound used to transmit information across synapses.
Glycolic Acid-13C2: Similar to 2-hydroxyacetic acid but with different isotopic labeling.
These compounds share similarities in their use as tracers in scientific research but differ in their specific applications and isotopic compositions.
Propiedades
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440240 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111389-68-5 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111389-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)-2-methylphenyl]acetamide](/img/structure/B118136.png)



![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)








